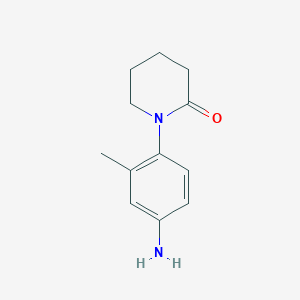

1-(4-氨基-2-甲基苯基)哌啶-2-酮

描述

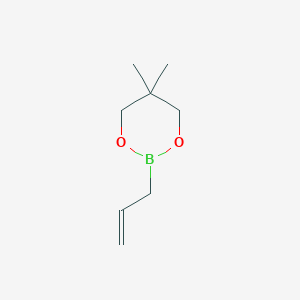

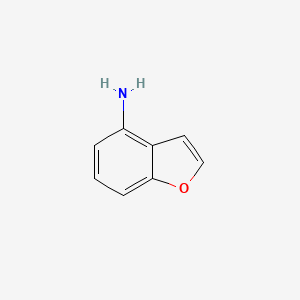

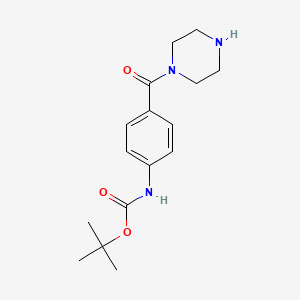

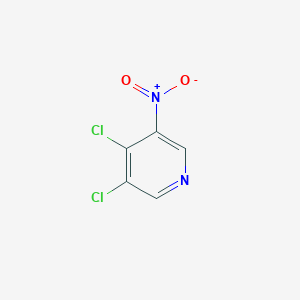

The compound "1-(4-Amino-2-methylphenyl)piperidin-2-one" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. The presence of the amino group on the phenyl ring and the ketone functionality on the piperidine ring suggests potential reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines is described using a cyano-phenyl oxazolopiperidine intermediate, which upon reduction and hydrogenolysis leads to the formation of diamines . Similarly, a three-component synthesis involving malononitrile, an aldehyde, and piperidine as starting materials in methanol has been reported, which yields a pyridine derivative with a piperidine moiety . Additionally, a Grignard reaction followed by oxidation, substitution, and reduction steps has been used to synthesize 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, demonstrating the versatility of piperidine in multi-step synthetic processes .

Molecular Structure Analysis

The molecular structure and conformation of piperidine derivatives can be elucidated using spectroscopic techniques such as NMR. For example, the study of 1,2,5-trimethyl-4-amino(amido)piperidines using 1H and 13C NMR spectra has provided insights into the three-dimensional structures and conformational preferences of these molecules . The electronic structure and properties of 1-benzyl-4-(N-Boc-amino)piperidine have been characterized using various spectroscopic methods and computational studies, including Density Functional Theory (DFT), which helps in understanding the molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions due to their functional groups. The gamma-amino substitution on piperidine derivatives has been shown to result in highly potent and selective dipeptidyl peptidase II inhibitors, with variations in substituents affecting potency and selectivity . Additionally, the piperidine-catalyzed reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols leads to the formation of phosphinates, which upon further reaction with amines yield aminoethylphenylphosphinic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the introduction of a 4-methyl or a 3-fluorine on the piperidine ring can improve selectivity while preserving potency . The molecular structure analysis, as mentioned earlier, also contributes to the understanding of the chemical reactivity and stability of these compounds. The molecular docking studies on 1-benzyl-4-(N-Boc-amino)piperidine against various protein targets suggest potential biological activities, which could be correlated with their physical and chemical properties .

科学研究应用

合成和构象研究

- 使用类似于1-(4-氨基-2-甲基苯基)哌啶-2-酮的衍生物合成了咪唑啉基苯并噻嗪萘酮和喹噻嗪萘酮,展示了在构象研究和分子建模中的应用(Csütörtöki等,2012)。

氨基酸的化学合成

- 使用类似于1-(4-氨基-2-甲基苯基)哌啶-2-酮的化合物开发了高效的一锅法合成方法,用于合成Nα-脲酸酯保护的β-和γ-氨基酸,展示了其在化学合成中的相关性(Cal等,2012)。

哌啶的不对称合成

- 描述了涉及结构与1-(4-氨基-2-甲基苯基)哌啶-2-酮类似的化合物的不对称合成方法,突出了它们在创建具有生物学意义的多取代哌啶中的用途(Salgado et al., 2019)。

极化激酶抑制剂的开发

- 已经研究了类似化合物作为极化激酶抑制剂的潜力,表明在癌症治疗中的应用(ヘンリー,ジェームズ,2006)。

α-氨基膦酸酯的合成

- 合成了含哌啶基团的新型α-氨基膦酸酯,表明在杀虫剂开发中的潜在用途(Jiang et al., 2013)。

结构化学

- 由含有哌啶-1-基的化合物通过多个氢键生成的复杂片状结构,类似于1-(4-氨基-2-甲基苯基)哌啶-2-酮,突出了在结构化学和晶体学中的应用(Quiroga et al., 2010)。

抗分枝杆菌活性

- 合成了与1-(4-氨基-2-甲基苯基)哌啶-2-酮结构相关的螺环哌啶-4-酮,并评估了其对结核分枝杆菌的活性,展示了潜在的抗分枝杆菌应用(Kumar et al., 2008)。

抗癌药物的开发

- 合成了哌啶-4-羧酸衍生物,并评估其作为有前途的抗癌药物,展示了在肿瘤学研究中的潜力(Rehman et al., 2018)。

属性

IUPAC Name |

1-(4-amino-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKWVMOTHUYVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468532 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-methylphenyl)piperidin-2-one | |

CAS RN |

443999-53-9 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)